molecular formula C8H12N2O2 B063148 Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one CAS No. 178419-48-2

Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one

Cat. No. B063148
M. Wt: 168.19 g/mol
InChI Key: ZFHCHOLMGCNVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one, also known as spirooxazolidinone, is a heterocyclic compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. This compound possesses a unique spirocyclic framework, which makes it a valuable building block for the synthesis of various bioactive molecules.

Mechanism Of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-onedinone is not fully understood. However, it is believed to interact with specific targets in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Spirooxazolidinone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antiviral, and anticancer activities. It has also been shown to modulate the immune system and inhibit the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

The use of Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-onedinone as a building block for the synthesis of bioactive molecules has several advantages, including its unique spirocyclic framework, which makes it a valuable building block for the synthesis of various bioactive molecules. However, the limitations of Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-onedinone include its limited availability, which can limit its use in large-scale synthesis.

Future Directions

There are several future directions for the research and development of Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-onedinone. One future direction is the synthesis of novel Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-onedinone derivatives with improved bioactivity and pharmacological properties. Another future direction is the development of new synthetic methods for the preparation of Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-onedinone and its derivatives. Additionally, the use of Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-onedinone as a building block for the synthesis of novel materials with unique properties is an area of active research.

Synthesis Methods

The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-onedinone can be achieved through several methods, including the reaction of 3-aminocyclohex-2-enone with an isocyanate, followed by cyclization. Another method involves the reaction of 3-aminocyclohex-2-enone with an isothiocyanate, followed by cyclization and oxidation. The use of Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-onedinone as a building block for the synthesis of bioactive molecules has been extensively studied.

Scientific Research Applications

Spirooxazolidinone has been used in various scientific research applications, including drug discovery, catalysis, and materials science. In drug discovery, Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-onedinone has been used as a building block for the synthesis of various bioactive molecules, including anticancer, antiviral, and antibacterial agents. In catalysis, Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-onedinone has been used as a chiral ligand for asymmetric catalysis. In materials science, Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-onedinone has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

178419-48-2

Product Name

Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.1]heptane]-2-one

InChI

InChI=1S/C8H12N2O2/c11-7-9-4-8(12-7)5-10-2-1-6(8)3-10/h6H,1-5H2,(H,9,11)

InChI Key

ZFHCHOLMGCNVBD-UHFFFAOYSA-N

SMILES

C1CN2CC1C3(C2)CNC(=O)O3

Canonical SMILES

C1CN2CC1C3(C2)CNC(=O)O3

synonyms

Spiro[1-azabicyclo[2.2.1]heptane-3,5-oxazolidin]-2-one (9CI)

Origin of Product

United States

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